Menahydroquinone-4
Overview
Description
It serves as a cofactor for gamma-glutamyl carboxylase, an enzyme that catalyzes the post-transcriptional carboxylation of vitamin K-dependent proteins . This compound is essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menahydroquinone-4 can be synthesized through the reduction of menaquinone-4. One common method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the fermentation of specific bacterial strains to produce menaquinone-4, followed by chemical reduction to obtain this compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Menahydroquinone-4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to menaquinone-4 in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Further reduction of this compound is not common due to its already reduced state.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, atmospheric oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Menaquinone-4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Menahydroquinone-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: this compound is crucial for the study of vitamin K-dependent proteins and their role in physiological processes.
Mechanism of Action
Menahydroquinone-4 exerts its effects primarily through its role as a cofactor for gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, converting them into gamma-carboxyglutamic acid. This modification is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and other critical processes .
Molecular Targets and Pathways:
Gamma-glutamyl carboxylase: The primary enzyme that utilizes this compound as a cofactor.
Vitamin K-dependent proteins: These include clotting factors (e.g., prothrombin), osteocalcin, and matrix Gla-protein.
Comparison with Similar Compounds
Menahydroquinone-4 is unique compared to other similar compounds due to its fully reduced state and its specific role as a cofactor for gamma-glutamyl carboxylase. Similar compounds include:
Menaquinone-4 (vitamin K2): The oxidized form of this compound, which can be reduced to produce the active form.
Phylloquinone (vitamin K1): Another form of vitamin K that is primarily involved in photosynthesis in plants but also plays a role in human health.
Menadione (vitamin K3): A synthetic form of vitamin K that can be converted to active forms in the body.
This compound stands out due to its specific biochemical role and its potential therapeutic applications in various medical conditions.
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOZAZRLJCBEGX-GHDNBGIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39776-45-9 | |
Record name | Menahydroquinone-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039776459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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